molecular formula C22H15NO3 B12930116 4-Acetylphenyl acridine-9-carboxylate CAS No. 63462-91-9

4-Acetylphenyl acridine-9-carboxylate

Cat. No.: B12930116
CAS No.: 63462-91-9
M. Wt: 341.4 g/mol
InChI Key: HYLDMKDBHHBQLI-UHFFFAOYSA-N
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Description

4-Acetylphenyl acridine-9-carboxylate (CAS 63462-91-9) is an ester derivative of acridine-9-carboxylic acid with a molecular formula of C22H15NO3 and a molecular weight of 341.36 g/mol . This compound serves as a key synthetic precursor for a series of phenyl N-alkylacridinium 9-carboxylates , which are well-known for their strong chemiluminescent properties and are utilized as chemiluminogens in analytical applications . The acridine pharmacophore is a privileged structure in medicinal chemistry, with diverse applications ranging from DNA intercalation to enzyme inhibition . Acridine derivatives are extensively investigated as DNA intercalating agents, a mechanism that can disrupt DNA structure and function, making them promising scaffolds in anticancer therapy development . Many acridine derivatives are planar, crystalline, and stable, often displaying strong fluorescence, which makes them suitable for monitoring biochemical processes . This product is intended for research purposes only and is not approved for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63462-91-9

Molecular Formula

C22H15NO3

Molecular Weight

341.4 g/mol

IUPAC Name

(4-acetylphenyl) acridine-9-carboxylate

InChI

InChI=1S/C22H15NO3/c1-14(24)15-10-12-16(13-11-15)26-22(25)21-17-6-2-4-8-19(17)23-20-9-5-3-7-18(20)21/h2-13H,1H3

InChI Key

HYLDMKDBHHBQLI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of 4 Acetylphenyl Acridine 9 Carboxylate

Retrosynthetic Analysis and Strategic Design for 4-Acetylphenyl Acridine-9-Carboxylate Synthesis

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For a target molecule like this compound, the most logical disconnection is at the ester linkage. This bond can be retrosynthetically cleaved to yield two key precursors: acridine-9-carboxylic acid and 4-hydroxyacetophenone. This approach simplifies the synthetic challenge into two more manageable parts: the synthesis of the acridine (B1665455) core and the subsequent esterification.

The strategic design, therefore, focuses on:

Efficiently constructing the tricyclic acridine-9-carboxylic acid scaffold.

Coupling this acid with 4-hydroxyacetophenone to form the final ester product.

This strategy allows for a modular approach, where different substituted phenols could be used in the final step to generate a library of related acridine-9-carboxylate esters.

Established Synthetic Routes for Acridine-9-Carboxylic Acid and Its Esters

The synthesis of the acridine-9-carboxylic acid precursor is a critical step and can be achieved through various established methods.

Several classical named reactions have been historically employed for the synthesis of the acridine nucleus.

Ullmann Condensation: A common method for preparing acridone (B373769), a precursor to acridine, involves the copper-catalyzed reaction of an aryl halide with an aniline (B41778) derivative. Specifically, the Ullmann condensation can be used to synthesize N-phenylanthranilic acid, which can then be cyclized to acridone. The acridone can be subsequently converted to 9-chloroacridine (B74977) and then to acridine-9-carboxylic acid. The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. google.com

Bernthsen Acridine Synthesis: This method involves the condensation of a diarylamine with a carboxylic acid in the presence of a dehydrating agent like zinc chloride at high temperatures (200-270 °C). google.com While effective for producing 9-substituted acridines, the yields can be low, and the conditions are harsh.

Friedlander Annulation: The Friedlander synthesis provides a route to quinolines and can be adapted for acridine synthesis. It typically involves the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminobenzophenone (B122507) with a compound containing a reactive methylene (B1212753) group. google.com This method is versatile and can be catalyzed by various acids.

The following table summarizes the key features of these classical approaches:

Synthetic ApproachReactantsKey Reagents/ConditionsPrimary Product
Ullmann CondensationAryl halide, Aniline derivativeCopper catalyst, High temperatureAcridone
Bernthsen SynthesisDiarylamine, Carboxylic acidZinc chloride, 200-270 °C9-Substituted Acridine
Friedlander Annulation2-Aminobenzaldehyde/ketone, Compound with active methylene groupAcid or base catalystQuinoline/Acridine derivative

To overcome the limitations of classical methods, significant efforts have been directed towards developing more efficient and milder protocols for acridine synthesis. One notable advancement is the oxidation of 9-methylacridine (B196024) to acridine-9-carboxylic acid. A patented method describes the use of an oxidant like tert-butyl hydroperoxide and an oxidation catalyst such as vanadyl acetylacetonate (B107027) in a solvent like chloroform. google.com This reaction can be performed at temperatures ranging from 80-120 °C for 1-3 hours, with the option of microwave heating to accelerate the process. google.com The yield of acridine-9-carboxylic acid can be further improved through recrystallization from ethanol. google.com

Modern approaches also focus on improving the catalytic systems for classical reactions. For instance, the use of polyphosphoric acid (PPA) in the Bernthsen synthesis allows for lower reaction temperatures, although sometimes with reduced yields.

Once acridine-9-carboxylic acid is obtained, the final step is its esterification with 4-hydroxyacetophenone. Due to the phenolic nature of 4-hydroxyacetophenone, standard Fischer esterification conditions (acid catalyst and excess alcohol) are generally not effective. More robust methods are required to form the aryl ester bond.

A common and effective method involves the conversion of acridine-9-carboxylic acid to its more reactive acid chloride derivative. This is typically achieved by refluxing the carboxylic acid with thionyl chloride (SOCl₂). cardiff.ac.uk The resulting acridine-9-carbonyl chloride can then be reacted with 4-hydroxyacetophenone in the presence of a base, such as pyridine, to yield the desired this compound. cardiff.ac.uk

Other coupling reagents can also be employed for the direct esterification of the carboxylic acid and phenol (B47542). These include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

The following table outlines common esterification techniques:

Esterification MethodKey ReagentsIntermediateAdvantages
Acid Chloride RouteThionyl chloride (SOCl₂), PyridineAcridine-9-carbonyl chlorideHigh reactivity, generally good yields
DCC CouplingDicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)O-acylisourea intermediateMilder conditions than acid chloride route

Novel Synthetic Pathways for this compound

The development of novel synthetic pathways is driven by the principles of efficiency, sustainability, and the desire to reduce the environmental impact of chemical processes.

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like acridines. mdpi.com This includes the use of greener solvents, alternative energy sources like microwave irradiation, and the development of reusable catalysts.

For the synthesis of the acridine core, microwave-assisted organic synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. mdpi.com For instance, a greener version of the Bernthsen synthesis has been developed using p-toluenesulfonic acid as a catalyst under solvent-free microwave conditions.

In the context of esterification, greener alternatives to traditional solvents are being explored. For example, the Steglich esterification, which typically uses chlorinated or amide solvents, has been successfully performed in acetonitrile, a less hazardous option. nih.gov This approach can be applied to the coupling of various carboxylic acids with phenols, offering a more environmentally friendly route to compounds like this compound. nih.gov

Catalytic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of acridine-9-carboxylates has been significantly improved through the use of various catalytic methodologies, which offer higher efficiency and selectivity compared to traditional methods. These approaches often focus on the formation of the acridine core or the ester linkage.

One prominent method involves the oxidation of 9-methylacridine to acridine-9-carboxylic acid, a key precursor. google.com This oxidation can be achieved using an oxidant in the presence of an oxidation catalyst. google.com The reaction conditions, including the choice of solvent and temperature, are optimized to maximize the yield of the carboxylic acid. google.com The resulting acridine-9-carboxylic acid can then be esterified with 4-hydroxyacetophenone to yield this compound. The esterification step itself can be catalyzed by acids or facilitated by coupling agents. A common procedure involves converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride, followed by reaction with the phenol in the presence of a base like N,N-diethylethanamine and a catalyst such as N,N-dimethyl-4-pyridinamine. nih.gov

Recent advancements in catalysis have introduced novel and environmentally friendly approaches. For instance, magnetic mesoporous nanocatalysts have demonstrated exceptional efficiency in the synthesis of acridine derivatives. nih.gov These heterogeneous catalysts, which can be easily separated and recycled, offer advantages such as high stability, large surface area, and the ability to promote reactions under milder conditions, often with the aid of ultrasound or microwave irradiation. nih.gov For example, a core-shell magnetic nanoparticle coated with a Co-Zn zeolitic imidazolate framework and functionalized with a nickel complex has been shown to be highly effective. nih.gov

Furthermore, photocatalysis has emerged as a powerful tool for acridine chemistry. Acridinium-based photocatalysts are effective in various transformations, including decarboxylative additions. acs.orgacs.org Dual-catalytic systems, combining a visible-light-driven acridine photocatalyst with a copper catalyst, enable direct decarboxylative radical conjugate additions of carboxylic acids without the need for pre-activation. acs.org Ruthenium-based pincer complexes have also been utilized for the catalytic oxidation of various substrates, including the conversion of halides to carboxylic acids, showcasing the versatility of metal catalysis in this field. acs.org

These catalytic methodologies not only improve the efficiency and yield of the synthesis of this compound and its analogs but also align with the principles of green chemistry by reducing waste and avoiding harsh reaction conditions. nih.govnih.gov

Multi-Component and One-Pot Reaction Strategies

Multi-component reactions (MCRs), also known as one-pot reactions, are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and reducing reaction times. nih.govresearchgate.net While a specific multi-component reaction for the direct synthesis of this compound is not prominently described, the principles of MCRs are widely applied to the synthesis of the acridine scaffold and its derivatives. nih.gov

The classical synthesis of the acridine core often involves the condensation of diphenylamine (B1679370) with a carboxylic acid at high temperatures, a method that can be considered a two-component reaction. nih.gov More advanced MCRs for synthesizing related heterocyclic systems, such as the Ugi and Passerini reactions, highlight the potential for developing novel one-pot syntheses for complex acridine esters. nih.govmdpi.com The Ugi four-component reaction, for instance, combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a bis-amide, demonstrating the power of MCRs in rapidly generating molecular diversity. nih.govmdpi.com

In the context of acridine synthesis, a three-component reaction has been developed to produce acridin-9-(10H)ones with an embedded m-terphenyl (B1677559) moiety. mdpi.com This demonstrates the applicability of MCRs in constructing complex acridine-based structures. The development of a one-pot method for synthesizing a novel fluorescent PEG polymer using an acridine derivative further showcases the versatility of this approach. researchgate.net

The advantages of MCRs, such as high atom economy, simplified purification, and the ability to create diverse molecular libraries from a common set of starting materials, make them an attractive area of research for the synthesis of complex molecules like this compound. nih.gov The development of a multi-component strategy that directly yields this target compound would represent a significant advancement in its synthetic accessibility.

Derivatization Strategies and Analog Development of this compound

The derivatization of this compound is crucial for modulating its physicochemical and biological properties. These strategies involve systematic modifications of both the phenyl and acridine moieties, the introduction of diverse functional groups, and the regioselective synthesis of substituted analogs.

Systematic Structural Modifications on the Phenyl and Acridine Moieties

Systematic structural modifications of the phenyl and acridine rings of this compound can significantly impact its properties. Modifications on the phenyl ring, for instance, can alter the electronic nature of the ester. The introduction of alkyl groups on the phenyl ring of phenyl acridine-9-carboxylates has been shown to influence the dihedral angle between the acridine and phenyl rings, as well as the twisting of the carboxyl group relative to the acridine skeleton. nih.govdoi.org

On the acridine moiety, substitutions can be introduced at various positions. The synthesis of 9-substituted acridines can be achieved through several routes, including the classical high-temperature condensation of diphenylamine and a carboxylic acid or the functionalization of the acridine ring followed by nucleophilic substitution. nih.gov Late-stage C-H functionalization has emerged as a powerful tool for the modular and scalable synthesis of acridinium (B8443388) photocatalysts with diverse core structures. chinesechemsoc.org This method allows for the site-selective introduction of alkyl groups onto the acridine core. chinesechemsoc.org

The development of 9-aminoacridine-4-carboxamides as a class of antitumor agents highlights the importance of substitution at the 4- and 9-positions of the acridine ring. nih.gov The presence of a carbonyl function at position 4 and a 9-anilino moiety are key structural features for their biological activity. researchgate.net

Introduction of Diverse Functional Groups for Property Modulation

The introduction of various functional groups onto the this compound scaffold is a key strategy for fine-tuning its properties. For example, the incorporation of basic side chains into amino-substituted aza-acridine derivatives has been explored to enhance their anticancer activities. researchgate.net

Functionalization can also be aimed at improving solubility or introducing new functionalities. The synthesis of platinum-acridine hybrid agents with carboxylic acid ester groups demonstrates how ester functionalization can be used to create prodrugs with potential for tumor-selective activation. nih.gov The introduction of a sulfobetaine (B10348) zwitterion to the acridinium nitrogen through N-alkylation has been shown to offer advantages over commonly used N-sulfopropyl groups in acridinium esters. researchgate.net

Furthermore, the synthesis of acridine-purine/pyrimidine conjugates as nuclease mimics showcases the introduction of complex functional groups to achieve specific biological functions. nih.gov The development of acridine-based ionic photocatalysts with transition metals like copper endows them with both strong photocatalytic activity and the inductive function of the metal. acs.org

The table below summarizes various functional groups and their potential impact on the properties of acridine derivatives.

Functional GroupPotential Property ModulationReference
Alkyl groupsAltering steric and electronic properties, influencing molecular conformation. nih.govdoi.org
Amino groupsEnhancing biological activity, providing sites for further functionalization. researchgate.net
Carboxylic acid estersCreating prodrugs, enabling controlled release mechanisms. nih.gov
Sulfobetaine zwitterionsImproving solubility and modifying chemiluminescent properties. researchgate.net
Purine/pyrimidine basesEnabling specific interactions with biomolecules like DNA. nih.gov
Transition metalsEnhancing catalytic activity. acs.org

Regioselective Synthesis of Substituted Analogs

Regioselective synthesis is critical for creating specific isomers of substituted this compound, which is essential as different isomers can exhibit distinct properties. The functionalization of the acridine ring system has been a subject of intense research.

Protocols for the regioselective arylation and alkylation of acridines at the C-4 and C-9 positions have been developed using organozinc reagents. nih.govrsc.org This method addresses the challenge of functionalizing the acridine ring, which lacks activated C-H bonds adjacent to the ring nitrogen. nih.govrsc.org Site-selective late-stage C(aryl)-H alkylation has also been reported for the synthesis of 3,6-functionalized acridinium photocatalysts, offering a modular approach to fine-tune their properties. chinesechemsoc.org

For other N-heterocycles like pyridines, various methods for regioselective functionalization have been established, which could potentially be adapted for acridine systems. dntb.gov.ua These include strategies for C-4 functionalization and controlling selectivity between different positions. dntb.gov.ua

In the synthesis of fused π-extended acridone derivatives, regioselective oxidative demethylation has been employed to create specific isomers. rsc.org Photocatalytic methods have also been shown to achieve regiodivergent α- and β-functionalization of saturated N-heterocycles, providing a powerful tool for synthesizing substituted cyclic amines. chemrxiv.org

The ability to control the position of substituents on both the acridine and phenyl rings of this compound is paramount for establishing clear structure-activity relationships and for the rational design of new derivatives with desired properties.

Advanced Spectroscopic and Photophysical Investigations of 4 Acetylphenyl Acridine 9 Carboxylate

Electronic Absorption Characteristics and Solvatochromic Behavior

The electronic absorption profile of 4-Acetylphenyl acridine-9-carboxylate is characterized by intricate electronic transitions originating from the acridine (B1665455) and 4-acetylphenyl moieties. A comprehensive analysis of its ground state electronic transitions, the pronounced influence of solvent polarity on its absorption maxima, and the spectroscopic indicators of intermolecular interactions reveals significant insights into its molecular structure and behavior.

Analysis of Ground State Electronic Transitions

The ultraviolet-visible (UV-Vis) absorption spectrum of acridine derivatives is primarily governed by π→π* and n→π* electronic transitions within the aromatic system. In the case of this compound, the spectrum is a composite of the transitions associated with the acridine nucleus and the acetylphenyl substituent. The acridine moiety typically displays multiple absorption bands corresponding to transitions to different excited singlet states. Theoretical studies on acridine have helped in the assignment of these experimental absorption spectra acs.org.

The absorption bands are generally assigned to π→π* transitions, which are characterized by high molar absorptivity. The presence of the carbonyl group in the acetylphenyl moiety also introduces the possibility of n→π* transitions, although these are often weaker and may be obscured by the more intense π→π* bands. The specific substitution pattern on the acridine-9-carboxylate core influences the energy of these transitions, leading to shifts in the absorption maxima.

Influence of Solvent Polarity on Absorption Maxima

The position of the absorption maxima of this compound exhibits a marked dependence on the polarity of the solvent, a phenomenon known as solvatochromism. This behavior arises from the differential solvation of the ground and excited states of the molecule. As the solvent polarity increases, the absorption bands may shift to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), depending on the nature of the electronic transition and the change in the dipole moment of the molecule upon excitation.

For many organic dyes, including acridine derivatives, an increase in solvent polarity often leads to a bathochromic shift in the π→π* transition bands. This is indicative of an excited state that is more polar than the ground state. The stabilization of the more polar excited state by polar solvents is greater than that of the ground state, resulting in a smaller energy gap for the transition. The study of solvatochromic shifts in various solvents provides valuable information about the electronic distribution in the ground and excited states. The solvatochromic behavior of acridine dyes has been a subject of interest for their application as fluorescent probes and sensors researchgate.net.

Table 1: Illustrative Solvatochromic Data for a Related Acridine Derivative

SolventPolarity (ET(30))Absorption Maxima (λmax, nm)
n-Hexane31.0380
Toluene33.9385
Chloroform39.1390
Acetonitrile45.6395

Note: This data is representative of a typical acridine dye and is provided for illustrative purposes to demonstrate the concept of solvatochromism.

Spectroscopic Signatures for Intermolecular Interactions

Intermolecular interactions, such as hydrogen bonding and π-π stacking, can significantly influence the electronic absorption spectrum of this compound. The formation of hydrogen bonds between the carbonyl group of the acetylphenyl moiety or the nitrogen atom of the acridine ring with protic solvents can lead to noticeable shifts in the absorption bands.

For instance, in hydrogen-bond donating solvents, the n→π* transition of the carbonyl group would typically exhibit a hypsochromic shift. Conversely, π→π* transitions may show either a bathochromic or hypsochromic shift depending on the specific interactions.

In concentrated solutions or in the solid state, π-π stacking interactions between the planar acridine rings can occur. These interactions lead to the formation of aggregates, which often manifest as a broadening of the absorption bands or the appearance of new, shifted bands. The study of phenyl acridine-9-carboxylate has shown that molecules in the crystal are arranged in stacks with multiple π–π interactions nih.gov.

Fluorescence Emission Properties and Excited State Dynamics

The fluorescence properties of this compound are central to its potential applications in various fields. A detailed examination of its fluorescence quantum yield, lifetime, and the competing radiative and non-radiative decay pathways provides a comprehensive understanding of its excited-state behavior.

Fluorescence Quantum Yield and Lifetime Determinations

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. These two parameters are crucial for characterizing the emissive properties of a fluorophore.

The fluorescence quantum yields and lifetimes of acridine derivatives have been measured in various solvents iitkgp.ac.in. For this compound, these values are expected to be sensitive to the solvent environment. The quantum yield can be determined relative to a standard with a known quantum yield, such as quinine sulfate iitkgp.ac.in. The lifetime can be measured using time-resolved fluorescence spectroscopy techniques.

The relationship between the radiative rate constant (kr) and the non-radiative rate constant (knr) with the quantum yield and lifetime is given by:

Φf = kr / (kr + knr) τf = 1 / (kr + knr)

Table 2: Representative Photophysical Data for Acridine Derivatives

CompoundSolventQuantum Yield (Φf)Lifetime (τf, ns)
9-Acridinecarboxylic acidWater0.123.5
Methyl acridine-9-carboxylateMethanol0.258.2

Note: This data is for related acridine compounds and serves as an example of typical values observed for this class of molecules. iitkgp.ac.in

Radiative and Non-Radiative Decay Pathways

Upon excitation, the this compound molecule in its excited singlet state (S1) can return to the ground state (S0) through several competing pathways. These pathways can be broadly categorized as radiative and non-radiative decay.

Radiative Decay:

Fluorescence: This is the primary radiative process, involving the emission of a photon as the molecule transitions from the S1 state to the S0 state. The rate of this process is characterized by the radiative rate constant, kr.

Non-Radiative Decay:

Internal Conversion (IC): This is a radiationless transition between electronic states of the same multiplicity (e.g., S1 to S0). This process is generally inefficient for rigid aromatic molecules.

Intersystem Crossing (ISC): This involves a transition from the excited singlet state (S1) to a triplet state (T1). The efficiency of ISC depends on the spin-orbit coupling between the singlet and triplet states. Acridine-9-carboxylate has been studied as a triplet-state mediator in photosensitized electron-transfer reactions acs.org.

Vibrational Relaxation: Within each electronic state, the molecule rapidly loses excess vibrational energy through collisions with solvent molecules, relaxing to the lowest vibrational level of that state.

Quenching: The fluorescence can be diminished by the presence of other molecules (quenchers) through various mechanisms such as electron transfer, energy transfer, or the formation of non-fluorescent complexes.

Mechanisms of Fluorescence Quenching and Enhancement

The fluorescence characteristics of this compound, in line with other acridine derivatives, are highly sensitive to its molecular environment and interactions. The modulation of its fluorescence intensity, through either quenching or enhancement, is governed by several dynamic and static mechanisms.

Fluorescence Quenching is predominantly observed in the presence of electron-donating or electron-accepting molecules, as well as through solvent effects. One of the primary mechanisms is photoinduced electron transfer (PET). In a PET process, the excited state of the this compound can be deactivated by transferring an electron to an acceptor molecule or by accepting an electron from a donor molecule. This non-radiative decay pathway effectively competes with fluorescence, leading to a decrease in the quantum yield. For instance, in bifunctional acridine-acridinium conjugates, significant fluorescence quenching is attributed to intramolecular electron transfer from the excited acridine chromophore to the acridinium (B8443388) moiety nih.gov.

Solvent polarity also plays a crucial role in fluorescence quenching. In polar solvents, the formation of a twisted intramolecular charge transfer (TICT) state can occur in similar donor-acceptor molecules. This twisted conformation is typically non-emissive or weakly emissive, providing a non-radiative decay channel and thus quenching the fluorescence. The acetyl group on the phenyl ring, being an electron-withdrawing group, can enhance the charge transfer character of the excited state, making the molecule more susceptible to solvent-induced quenching.

Fluorescence Enhancement can be achieved by restricting intramolecular motions. The rotation around the C-C single bond connecting the acridine and the phenyl rings is a significant non-radiative decay pathway. In viscous media or when the molecule is incorporated into a rigid matrix, this rotation is hindered, which can lead to a substantial increase in fluorescence intensity. This phenomenon, known as restriction of intramolecular rotation (RIR), closes off a non-radiative deactivation channel, thereby enhancing the fluorescence quantum yield.

Furthermore, interactions with certain metal ions or macromolecules can lead to fluorescence enhancement. If the binding event restricts the flexibility of the molecule or alters the electronic properties in a way that disfavors non-radiative decay pathways like PET or intersystem crossing, an increase in fluorescence emission can be observed.

Quenching/EnhancementMechanismInfluencing Factors
Quenching Photoinduced Electron Transfer (PET)Presence of electron donors/acceptors
Twisted Intramolecular Charge Transfer (TICT)High solvent polarity
Intersystem Crossing (ISC)Presence of heavy atoms, specific solvent interactions
Enhancement Restriction of Intramolecular Rotation (RIR)High viscosity, rigid matrices
ComplexationBinding to metal ions or macromolecules

Time-Resolved Spectroscopic Studies

Transient Absorption Spectroscopy for Excited State Characterization

Transient absorption (TA) spectroscopy is a powerful technique to probe the dynamics of excited states. For acridine derivatives, TA spectra typically reveal characteristic absorption bands of the excited singlet (S₁) and triplet (T₁) states. Upon photoexcitation of this compound, the initial TA spectrum would be dominated by the S₁ → Sₙ absorption. The decay of this signal, often on the picosecond to nanosecond timescale, provides information about the lifetime of the S₁ state.

In a study on acridine, measurable changes in the transient absorption spectra were observed in the first picosecond region, indicating rapid excited-state processes semanticscholar.org. For this compound, the presence of the acetylphenyl group is expected to introduce charge transfer character into the excited state. The dynamics of the TA signal would be sensitive to solvent polarity, with faster decay in more polar solvents potentially indicating the formation of a TICT state.

The appearance of new absorption bands at longer delay times can signify the formation of other transient species, such as the triplet state via intersystem crossing (ISC) or radical ions resulting from photoinduced electron transfer. The spectral shape and kinetics of these transient species provide a detailed picture of the deactivation pathways of the excited state.

Phosphorescence and Triplet State Investigations

The triplet state (T₁) of acridine derivatives plays a crucial role in their photophysics and photochemical reactivity. The population of the triplet state occurs via intersystem crossing (ISC) from the excited singlet state (S₁). The efficiency of ISC is influenced by factors such as the presence of heavy atoms and the nature of the solvent.

Phosphorescence, the radiative decay from the T₁ state to the ground state (S₀), is typically weak at room temperature for most organic molecules due to efficient non-radiative quenching by molecular oxygen and other quenchers. However, in rigid matrices at low temperatures, phosphorescence can be readily observed. Acridine dyes have been utilized as triplet-energy donors in sensitized room-temperature phosphorescence studies, indicating their capability to form and populate triplet states efficiently under specific conditions researchgate.net.

The triplet state of this compound can be characterized by its phosphorescence spectrum, lifetime, and quantum yield. The energy of the triplet state is a key parameter in determining its potential as a photosensitizer. The acetyl group may influence the ISC rate and the triplet state lifetime. Time-resolved techniques, such as nanosecond transient absorption spectroscopy, can also be used to monitor the T₁ → Tₙ absorption and determine the triplet state lifetime and quenching rate constants.

ParameterTechniqueInformation Obtained
Excited Singlet State LifetimeTime-Resolved Fluorescence, Transient AbsorptionRate of decay of the S₁ state
Triplet State LifetimeNanosecond Transient Absorption, Phosphorescence DecayRate of decay of the T₁ state
Intersystem Crossing EfficiencyTransient Absorption, Phosphorescence Quantum YieldEfficiency of S₁ to T₁ conversion
Excited State AbsorptionTransient Absorption SpectroscopySpectral characteristics of S₁ and T₁ states

Photoinduced Electron Transfer (PET) and Energy Transfer (FRET) Mechanisms

Investigation of Intramolecular PET Processes

The molecular structure of this compound, featuring an electron-donating acridine moiety and an electron-accepting acetylphenyl group, makes it a candidate for intramolecular photoinduced electron transfer (PET). Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), primarily localized on the acridine ring, to the lowest unoccupied molecular orbital (LUMO), which may have significant contribution from the acetylphenyl moiety.

The occurrence and efficiency of intramolecular PET are highly dependent on the solvent polarity and the energetic driving force. In polar solvents, the charge-separated state can be stabilized, favoring the PET process. Time-resolved spectroscopic studies are instrumental in directly observing the charge-separated species. For instance, the transient absorption spectrum would show characteristic bands of the acridine radical cation and the acetylphenyl radical anion. The kinetics of the rise and decay of these signals would provide the rates of charge separation and charge recombination. In a study of novel bifunctional acridine-acridinium conjugates, significant fluorescence quenching was attributed to intramolecular electron transfer nih.gov.

Exploration of Energy Transfer Dynamics in Conjugates

This compound can act as either a donor or an acceptor in Förster Resonance Energy Transfer (FRET) when conjugated with another chromophore. For FRET to occur, there must be a significant spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. The efficiency of energy transfer is strongly dependent on the distance between the donor and acceptor (proportional to 1/R⁶) and their relative orientation.

In a conjugate system where this compound acts as a donor, its fluorescence would be quenched, and a corresponding sensitized emission from the acceptor would be observed. Time-resolved fluorescence measurements would show a decrease in the fluorescence lifetime of the donor in the presence of the acceptor.

Conversely, if it acts as an acceptor, its absorption spectrum would overlap with the emission of a suitable donor. Excitation of the donor would lead to emission from the this compound moiety. The dynamics of this energy transfer can be monitored by observing the decay of the donor's fluorescence and the rise time of the acceptor's fluorescence.

Computational Chemistry and Theoretical Modeling of 4 Acetylphenyl Acridine 9 Carboxylate

Quantum Chemical Calculations (DFT/TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical methods used to investigate the electronic properties of molecules. These calculations provide a detailed understanding of the molecule's geometry, orbital energies, and spectroscopic characteristics.

Geometric optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, its most stable conformation. For 4-Acetylphenyl acridine-9-carboxylate, this involves determining the bond lengths, bond angles, and dihedral angles that result in the minimum energy state. A crucial aspect of its structure is the relative orientation of the acridine (B1665455) and the 4-acetylphenyl moieties. In related phenyl acridine-9-carboxylate compounds, the acridine ring system and the benzene (B151609) ring are not coplanar. nih.govnih.gov For instance, in phenyl acridine-9-carboxylate itself, the dihedral angle between the acridine ring system and the benzene ring is 6.4 (2)°, and the carboxyl group is twisted at an angle of 83.6 (2)° relative to the acridine skeleton. nih.gov In 2,6-dimethylphenyl acridine-9-carboxylate, the dihedral angle is more pronounced at 37.7 (1)°, with the carboxyl group twisted at 67.7 (1)°. nih.gov It is anticipated that the optimized geometry of this compound would also exhibit a significant twist between the acridine core and the phenyl ring.

Following geometric optimization, a vibrational analysis is typically performed. This calculation confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies. Furthermore, this analysis yields the theoretical vibrational frequencies (infrared and Raman spectra), which can be compared with experimental data to validate the calculated geometry.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. researchgate.net A smaller energy gap suggests higher reactivity and lower stability.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich acridine ring system, which is a common feature in acridine derivatives. Conversely, the LUMO is likely to be distributed over the acridine moiety and potentially extend to the acetylphenyl group, which has electron-withdrawing characteristics. The precise energies and the resulting gap can be calculated using DFT methods.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV)
HOMO -5.85
LUMO -2.45

| Energy Gap (ΔE) | 3.40 |

Note: The values in this table are representative and are typical for organic molecules of this type as determined by DFT calculations. The actual values would depend on the specific level of theory and basis set used in the calculation.

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. youtube.com It is mapped onto the electron density surface, with colors indicating different potential values. Red typically signifies regions of high electron density and negative electrostatic potential (e.g., around electronegative atoms like oxygen and nitrogen), which are prone to electrophilic attack. Blue indicates areas of low electron density and positive electrostatic potential (e.g., around hydrogen atoms), which are susceptible to nucleophilic attack.

In this compound, the ESP map would likely show a high negative potential around the oxygen atoms of the carboxyl and acetyl groups, as well as the nitrogen atom of the acridine ring. The aromatic protons and the regions around the acetyl group's carbonyl carbon would exhibit a positive potential. This information is valuable for predicting intermolecular interactions and the sites of chemical reactions.

Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, one can predict the absorption wavelengths (λmax). The primary electronic transitions in a molecule like this compound are expected to be π → π* transitions within the extensive aromatic system of the acridine core and n → π* transitions involving the lone pairs on the oxygen and nitrogen atoms. The calculated spectra can be compared with experimental data to confirm the molecular structure and understand its photophysical properties. Phenyl acridine-9-carboxylates are known precursors to chemiluminescent compounds, and understanding their electronic transitions is key to elucidating these properties. nih.govdoi.org

Table 2: Illustrative Predicted UV-Vis Absorption Data for this compound

Transition Calculated λmax (nm) Oscillator Strength (f)
S0 → S1 385 0.25
S0 → S2 360 0.18

Note: This table presents hypothetical TD-DFT results. The actual values are sensitive to the computational methodology.

Molecular Dynamics (MD) Simulations and Conformational Analysis

While quantum chemical calculations typically focus on static, single-molecule properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov

MD simulations can be used to explore the conformational landscape of this compound. researchgate.net A key aspect of its flexibility is the rotation around the single bonds connecting the acridine moiety, the carboxylate group, and the acetylphenyl ring. By simulating the molecule's movements over a period of time, it is possible to identify the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor. The simulations can reveal the range of dihedral angles that are accessible at a given temperature, providing a dynamic picture that complements the static view from geometric optimization. For similar acridine derivatives, intermolecular interactions such as π–π stacking and C—H⋯π interactions play a significant role in their solid-state arrangement, and MD simulations can help to understand the dynamics leading to such packing. nih.govresearchgate.netnih.gov

Dynamics of Intermolecular Interactions in Solution

While X-ray crystallography reveals static intermolecular interactions in the solid state, the dynamics in solution are crucial for understanding the compound's behavior in biological and chemical systems. In solution, the well-ordered stacking and hydrogen bonding networks observed in crystals are subject to the disruptive influence of solvent molecules and thermal motion.

For acridine derivatives, including esters like this compound, several key intermolecular interactions are expected to persist in solution, albeit in a more transient and dynamic manner. These include:

π-π Stacking: The planar aromatic rings of the acridine core have a strong tendency to stack on top of each other. In solution, this can lead to the formation of transient dimers or larger aggregates. The extent of this stacking is influenced by the solvent's polarity and aromaticity. Aromatic solvents might intercalate between the acridine rings, disrupting self-association, while polar solvents could favor hydrophobic collapse, promoting stacking.

Hydrogen Bonding: Although this compound does not possess strong hydrogen bond donors, the carbonyl oxygen of the acetyl group and the ester linkage, as well as the nitrogen atom in the acridine ring, can act as hydrogen bond acceptors. In protic solvents like water or alcohols, these sites can form transient hydrogen bonds with solvent molecules. These interactions significantly influence the solubility and conformation of the molecule in solution.

Solvent Effects: The nature of the solvent plays a critical role in modulating the intermolecular interactions. The dipole moment of the solvent, its ability to form hydrogen bonds, and its polarizability all affect the solubility, conformational equilibrium, and aggregation state of the solute. Computational methods such as molecular dynamics (MD) simulations can be employed to model the explicit interactions between the solute and solvent molecules, providing a detailed picture of the solvation shell and its impact on the solute's dynamics.

Studies on related acridine compounds have shown that the dynamics of these interactions are on the picosecond to nanosecond timescale. The constant formation and breaking of these non-covalent bonds are fundamental to the compound's chemical reactivity and its ability to interact with biological macromolecules.

Conceptual Density Functional Theory (CDFT) for Reactivity Predictions

Conceptual Density Functional Theory (CDFT) is a powerful theoretical framework that uses derivatives of the electron density to define and quantify key chemical concepts such as electronegativity, hardness, and softness, thereby providing insights into the reactivity of a molecule. sciengine.comnih.gov

Global reactivity descriptors derived from CDFT offer a quantitative measure of a molecule's stability and reactivity. These are typically calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Chemical Hardness (η): This is a measure of the molecule's resistance to a change in its electron distribution. A large HOMO-LUMO gap corresponds to a high hardness, indicating high stability and low reactivity. It can be calculated as: η = (ELUMO - EHOMO) / 2

Chemical Softness (S): This is the reciprocal of hardness (S = 1/η) and indicates the molecule's polarizability. Soft molecules are more reactive than hard molecules.

Electronegativity (χ): This measures the tendency of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ): χ = -μ = -(EHOMO + ELUMO) / 2

Electrophilicity Index (ω): This global index quantifies the ability of a species to accept electrons. It is defined as: ω = μ2 / (2η) = (EHOMO + ELUMO)2 / (4 * (ELUMO - EHOMO))

For this compound, DFT calculations would be required to determine the precise values of these descriptors. However, based on the structure, which combines an electron-withdrawing acetyl group and an extensive aromatic system, it is expected to have a significant electrophilicity index, suggesting its potential to act as an electrophile in chemical reactions.

Table 1: Conceptual DFT Global Reactivity Descriptors

DescriptorFormulaSignificance
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron distribution; indicator of stability.
Chemical Softness (S)1 / ηMeasure of polarizability and reactivity.
Electronegativity (χ)-(EHOMO + ELUMO) / 2Tendency to attract electrons.
Electrophilicity Index (ω)μ2 / (2η)Ability to accept electrons.

While global descriptors provide information about the molecule as a whole, local reactivity descriptors pinpoint the specific atoms or regions most likely to be involved in a chemical reaction. The Fukui function, f(r), is a key local descriptor in CDFT that indicates the change in electron density at a particular point when an electron is added to or removed from the system. researchgate.net

Fukui function for nucleophilic attack (f+(r)): This indicates the sites that are most susceptible to attack by a nucleophile (i.e., the most electrophilic sites). These regions correspond to areas where the LUMO is localized. For this compound, the carbonyl carbon of the acetyl group and the carbon at the 9-position of the acridine ring are predicted to be primary sites for nucleophilic attack.

Fukui function for electrophilic attack (f-(r)): This points to the sites most prone to attack by an electrophile (i.e., the most nucleophilic sites). These are typically regions with high HOMO density. In this molecule, the electron-rich regions of the acridine and phenyl rings would be the likely targets for electrophiles.

Fukui function for radical attack (f0(r)): This is the average of f+(r) and f-(r) and predicts the sites most susceptible to radical attack.

By calculating these Fukui functions, a detailed reactivity map of this compound can be generated, providing valuable guidance for understanding its chemical behavior and designing new synthetic routes.

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques used to simulate the interaction of a small molecule (ligand) with a biological target, such as a protein or a nucleic acid.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies can provide insights into its potential biological activity.

Docking with DNA: Acridine derivatives are well-known DNA intercalators. nih.gov The planar acridine ring can insert itself between the base pairs of the DNA double helix. Docking simulations can model this intercalation, predicting the binding energy and the specific interactions that stabilize the complex. These interactions typically include π-π stacking between the acridine ring and the DNA bases, as well as electrostatic and van der Waals interactions. The acetylphenyl group would likely reside in one of the DNA grooves, potentially forming further interactions that could influence the binding affinity and sequence selectivity.

Docking with Proteins: Many anticancer drugs containing the acridine scaffold target enzymes involved in DNA replication and repair, such as topoisomerases. nih.gov Docking studies can be used to predict the binding of this compound to the active site of these enzymes. For example, it could be docked into the DNA-binding site of topoisomerase, potentially interfering with its function. The acetyl and ester groups could form specific hydrogen bonds or hydrophobic interactions with amino acid residues in the protein's active site, contributing to the binding affinity.

Interaction with Metal Ions: The nitrogen atom of the acridine ring and the oxygen atoms of the carbonyl groups can act as coordination sites for metal ions. Docking simulations can be used to explore the potential of this compound to form complexes with biologically relevant metal ions, which could be important for its mechanism of action or for the development of metal-based drugs.

Table 2: Potential Molecular Docking Targets and Interactions

TargetPotential Binding ModeKey Interactions
DNAIntercalationπ-π stacking, electrostatic interactions, van der Waals forces.
TopoisomeraseActive site bindingHydrogen bonding, hydrophobic interactions, π-π stacking.
Metal IonsCoordinationCoordination bonds with N and O atoms.

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a compound and its properties. While QSAR (Quantitative Structure-Activity Relationship) focuses on biological activity, QSPR can be used to predict a wide range of physicochemical properties.

For this compound, QSPR models could be developed to predict properties such as:

Solubility: By correlating molecular descriptors (e.g., molecular weight, polarity, hydrogen bonding capacity) with experimentally determined solubility data for a series of related acridine esters, a QSPR model can be built to predict the solubility of new compounds.

Melting Point: Similarly, descriptors related to molecular size, shape, and intermolecular forces can be used to predict the melting point.

Chromatographic Retention Time: QSPR can be employed to model the retention behavior of compounds in chromatographic systems, which is useful for analytical method development.

The development of a QSPR model involves several steps:

Data Set Collection: A dataset of compounds with known structures and measured properties is required.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset.

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates the descriptors with the property of interest.

Model Validation: The predictive power of the model is rigorously tested using external validation sets.

For this compound, a QSPR study would ideally involve synthesizing and characterizing a series of related acridine-9-carboxylate esters to build a robust and predictive model.

Investigation of Molecular Interaction Mechanisms of 4 Acetylphenyl Acridine 9 Carboxylate

Metal Ion Complexation and Coordination Chemistry

The acridine-9-carboxylate structure contains multiple potential coordination sites, making it a versatile ligand for metal ions. The nitrogen atom within the acridine (B1665455) ring and the oxygen atoms of the carboxylate group can act as Lewis bases, donating electron pairs to form coordinate bonds with transition metals.

Chelation Mechanisms with Transition Metal Ions

Transition metal carboxylate complexes are numerous and structurally diverse. wikipedia.org The carboxylate group can coordinate to a metal ion in several ways: as a monodentate ligand (κ¹), a bidentate chelating ligand (κ²), or as a bridging ligand between two or more metal centers. wikipedia.org For 4-Acetylphenyl acridine-9-carboxylate, chelation involving both the acridine nitrogen and the carboxylate group would form a stable five-membered ring with the metal ion. This bidentate N,O-chelation is a common binding mode for similar heterocyclic carboxylic acids.

Stoichiometry and Stability of Complexes

The stoichiometry of metal complexes formed with this compound depends on the charge of the metal ion and the coordination number it favors. Typically, stoichiometries of 1:1 (Metal:Ligand) or 1:2 are common. The stability of these complexes in solution is quantified by the stability constant (β), with a higher value indicating a stronger metal-ligand interaction. scispace.comscispace.com

Several factors influence the stability of the resulting complexes:

Nature of the Metal Ion: The stability of carboxylate complexes often follows the Irving-Williams series for divalent transition metals: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.

The Chelate Effect: As a potential bidentate ligand, this compound can form a chelate ring with the metal ion. This chelation leads to a significant increase in thermodynamic stability compared to coordination with two separate monodentate ligands, due to a favorable entropy change.

Ligand Basicity: The stability of metal complexes is often directly related to the basicity of the ligand. researchgate.net

Table 2: Logarithm of Stability Constants (log K) for Selected 1:1 Divalent Metal-Acetate Complexes

Metal Ion log K
Pb²⁺ 2.7
Cu²⁺ 2.24
Cd²⁺ 1.9
Zn²⁺ 1.57
Ni²⁺ 1.43
Co²⁺ 1.42
Ca²⁺ 1.1
Mg²⁺ 1.0

Data sourced from studies on general metal-carboxylate stabilities and may not be directly representative of the title compound. researchgate.net

Influence on Photophysical Properties of the Complex

Acridine derivatives are known for their distinct photophysical properties, including strong fluorescence. Phenyl esters of acridine-9-carboxylic acid, for instance, are precursors to highly efficient chemiluminescent compounds. doi.org The coordination of a metal ion to the this compound ligand is expected to significantly perturb its electronic structure and, consequently, its photophysical properties.

The influence of metal ion complexation can manifest in several ways:

Luminescence Quenching or Enhancement: Paramagnetic transition metals (e.g., Cu²⁺, Ni²⁺) often quench the fluorescence of the ligand through energy or electron transfer processes. Conversely, complexation with certain diamagnetic heavy metal ions (e.g., Zn²⁺, Cd²⁺) can enhance luminescence by increasing the rate of radiative decay and promoting intersystem crossing, a phenomenon known as the heavy-atom effect. nih.govnih.gov

Shift in Emission Wavelength: Coordination can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a shift in the emission maximum (a chromic shift).

Charge-Transfer Transitions: The formation of metal-ligand coordinate bonds can introduce new excited states with charge-transfer (CT) character, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT). nih.govnih.gov These transitions can give rise to new absorption and emission bands, often in the visible region of the spectrum, and are highly sensitive to the nature of the metal and the solvent environment. nih.gov

Anion Recognition and Binding Mechanisms

The electron-deficient π-system of the acridine ring makes it a candidate for interacting with anions. Anion recognition by synthetic receptors is a critical area of supramolecular chemistry, and the mechanisms can involve electrostatic interactions, hydrogen bonding, and charge-transfer interactions.

For this compound, potential anion binding mechanisms could include:

Anion-π Interactions: The electron-poor aromatic surface of the acridine nucleus can interact favorably with the negative charge of an anion. This non-covalent interaction can contribute to the formation of a host-guest complex.

Hydrogen Bonding: While the parent molecule lacks strong hydrogen bond donors, the acetyl group on the phenyl ring could potentially be functionalized to incorporate urea, thiourea, or amide groups, which are excellent hydrogen bond donors for anion recognition, particularly for oxyanions like carboxylates or phosphates. nih.gov

Lewis Acid Coordination: If complexed with a metal ion, the resulting cationic complex can act as a Lewis acidic receptor for anions. The anion can bind directly to the metal center or interact with the polarized ligands. nih.gov The geometry of the metal complex would create a defined cavity or cleft, potentially allowing for shape-selective recognition of different anions.

Specificity and Selectivity for Anion Binding

The recognition of anions by synthetic receptors is a rapidly advancing field of research, driven by the pivotal roles anions play in biological and environmental systems. Acridine-based compounds have emerged as promising candidates for anion sensors due to their unique electronic and structural features. The electron-deficient nature of the protonated acridine ring can facilitate favorable interactions with anionic species.

While specific studies on the anion binding properties of this compound are not extensively documented in the current literature, the behavior of analogous acridine derivatives provides significant insights. Research on macrocyclic receptors incorporating an acridine unit has demonstrated that, in its protonated form, the acridine moiety can engage in anion-π interactions, contributing to the stability of the host-guest complex. rsc.org For instance, certain acridine-based fluorescent chemosensors have shown high selectivity for specific metal ions, which suggests that with appropriate design, selectivity for anions could also be achieved. researchgate.netnih.gov The specificity of anion binding is often governed by a combination of factors including the size, geometry, and charge density of the anion, as well as the conformational preorganization of the receptor.

It is hypothesized that the 4-acetylphenyl group in this compound could modulate the electronic properties of the acridine core, thereby influencing its anion binding affinity and selectivity. Further experimental investigations, such as UV-vis and fluorescence titration experiments, would be necessary to elucidate the specific anion binding profile of this compound.

AnionBinding Constant (K) M⁻¹Selectivity Factor
F⁻Data not availableData not available
Cl⁻Data not availableData not available
Br⁻Data not availableData not available
I⁻Data not availableData not available
CH₃COO⁻Data not availableData not available
H₂PO₄⁻Data not availableData not available

Hydrogen Bonding and Electrostatic Interactions in Anion Recognition

Hydrogen bonding and electrostatic interactions are fundamental forces that drive molecular recognition events, including anion binding. semanticscholar.org In the context of acridine-based receptors, the protonated nitrogen atom of the acridine ring can act as a potent hydrogen bond donor and a center for strong electrostatic attraction with anionic guests. rsc.org

Studies on related systems have shown that the stability of anion complexes with polyammonium receptors is significantly influenced by charge-charge and hydrogen bonding interactions. rsc.org The formation of N-H···anion hydrogen bonds is a common feature in the solid-state structures of such complexes. Furthermore, anion-π interactions, which are primarily electrostatic in nature, can provide an additional stabilizing contribution, particularly with electron-deficient aromatic systems like protonated acridine. rsc.orgnih.gov

For this compound, it is plausible that in a protonated state, the acridinium (B8443388) cation would strongly interact with anions through a combination of these forces. The acetyl group on the phenyl ring, being an electron-withdrawing group, could further enhance the acidity of any potential C-H donors on the aromatic rings, making them more effective in hydrogen bonding interactions with anions. The precise nature and strength of these interactions would, however, depend on the specific anion and the solvent environment.

Sensing Mechanisms (e.g., PET, CHEF)

Fluorescence-based sensing is a powerful tool for the detection of ions and molecules. Acridine derivatives are well-known for their fluorescent properties, making them suitable platforms for the development of chemosensors. researchgate.net Two common mechanisms underpinning the operation of fluorescent sensors are Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF).

In a PET sensor, the fluorescence of a fluorophore is quenched in the absence of the analyte due to electron transfer from a donor unit to the excited fluorophore. Upon binding of the analyte to the donor, the energy level of the donor is altered, inhibiting the PET process and leading to a "turn-on" of fluorescence.

The CHEF mechanism typically involves a fluorophore appended with a chelating unit that has a lone pair of electrons. In the free state, the fluorescence is quenched. Upon coordination with a metal ion or other analyte, the chelation restricts the vibrational and rotational freedom of the molecule, and can also alter the electronic properties, leading to a significant enhancement of the fluorescence emission. mdpi.com

While there are no specific reports detailing the PET or CHEF sensing mechanisms for this compound, the structural components suggest its potential as a fluorescent sensor. The acridine core can act as the fluorophore, and the carboxylate and acetylphenyl moieties could be engineered to function as analyte recognition sites. The binding of an anion could potentially modulate the electronic properties of the system, leading to a change in fluorescence via a PET or CHEF-like mechanism.

Supramolecular Assembly and Self-Aggregation Behavior

The ability of molecules to spontaneously organize into well-defined, larger structures is the essence of supramolecular chemistry. The planar and aromatic nature of the acridine ring system makes it highly susceptible to self-assembly processes, primarily driven by non-covalent interactions.

Investigation of π-π Stacking Interactions

π-π stacking interactions are a crucial driving force in the self-assembly of aromatic molecules, including acridine derivatives. nih.gov These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. The crystal structure of the closely related phenyl acridine-9-carboxylate reveals that the molecules are arranged in stacks along the crystallographic b-axis, with significant π-π interactions between the acridine rings of adjacent molecules. nih.gov The centroid-centroid distances in these stacks are in the range of 3.536 Å to 3.894 Å, which is indicative of effective π-π stacking. nih.gov

It is highly probable that this compound also exhibits strong π-π stacking interactions in the solid state and in concentrated solutions. The planar acridine core provides a large surface area for such interactions, and the acetylphenyl group, while potentially introducing some steric hindrance, is unlikely to completely disrupt this stacking behavior. These interactions are fundamental to the formation of larger aggregates and nanostructures.

Interacting RingsCentroid-Centroid Distance (Å)Dihedral Angle (°)
Acridine - Acridine (parallel)Data not availableData not available
Acridine - PhenylData not availableData not available

Formation of Nanostructures and Aggregates

The self-aggregation of molecules can lead to the formation of various nanostructures, such as nanofibers, nanorods, and vesicles, with properties that are distinct from the individual molecules. For acridine derivatives, this self-assembly is often driven by a combination of π-π stacking, hydrogen bonding, and other intermolecular forces.

While specific studies on the nanostructure formation of this compound are lacking, the general behavior of acridine compounds suggests a propensity for aggregation. The balance between the solvophilic and solvophobic parts of the molecule, as well as the strength of the intermolecular interactions, will dictate the morphology of the resulting nanostructures. The acetyl group in this compound could potentially influence the packing of the molecules and, consequently, the type of aggregates formed.

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-Induced Emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed for many traditional fluorophores. The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Acridine derivatives have been incorporated into molecules that exhibit AIE. rsc.orgresearchgate.net The twisted and non-planar conformations of some acridine-based luminogens can lead to weak emission in solution due to active intramolecular motions. Upon aggregation, the packing of the molecules restricts these motions, resulting in a significant enhancement of fluorescence.

Whether this compound exhibits AIE is a question that requires experimental verification. Its structural features, including the potentially rotatable bond between the acridine and the phenylcarboxylate moieties, suggest that restriction of intramolecular motion upon aggregation could lead to AIE. Spectroscopic studies in different solvent mixtures or at varying concentrations would be necessary to explore this possibility. The discovery of AIE properties in this compound would open up new avenues for its application in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

Functional Applications in Advanced Materials and Analytical Chemistry

Development of Fluorescent Probes and Sensors

The inherent fluorescence of the acridine (B1665455) moiety serves as a foundation for the development of chemosensors. The principle often relies on the modulation of the fluorophore's emission intensity or wavelength upon interaction with a specific analyte. The ester and acetyl groups on the phenyl ring of 4-Acetylphenyl acridine-9-carboxylate can act as potential binding sites or influence the electronic properties of the acridine system, making it a candidate for selective sensing applications.

Sensing of Specific Metal Ions (e.g., Fe³⁺, Ni²⁺)

While various acridine derivatives have been established as effective fluorescent chemosensors for a range of metal ions, specific research into this compound for this purpose is still emerging. In a broader context, acridine-based sensors have demonstrated high selectivity and sensitivity for ions like ferric (Fe³⁺) and nickel (Ni²⁺). For instance, novel acridine-based fluorescent chemosensors have been shown to exhibit a selective fluorescence response to Fe³⁺ and Ni²⁺ with a 1:1 stoichiometry. nih.gov The detection limits for these general acridine sensors have been reported to be as low as 4.13 μM for Fe³⁺ and 1.52 μM for Ni²⁺, which is below the maximum permissible levels in drinking water set by the EPA. nih.gov

The sensing mechanism in these related compounds often involves the coordination of the metal ion with heteroatoms in the acridine structure, leading to changes in the electronic state of the fluorophore.

Detection of Reactive Oxygen Species (e.g., Hypochlorite)

The detection of reactive oxygen species (ROS) is crucial in understanding oxidative stress in biological systems. Acridine derivatives have been explored as fluorescent probes for ROS, including hypochlorite (B82951) (ClO⁻). nih.gov A novel acridine-based fluorescent chemosensor demonstrated notable fluorescence quenching in the presence of hypochlorite, showing great selectivity over other analytes. nih.gov The detection limit for this particular sensor was calculated to be 7.65 μM, and it was successfully applied to sense hypochlorite in water samples and zebrafish. nih.gov While this demonstrates the potential of the acridine scaffold, specific studies detailing the use of this compound for hypochlorite detection are not yet widely reported.

Biosensing Applications (e.g., DNA Probes, Amino Acid Detection)

The planar nature of the acridine ring allows it to intercalate into the base pairs of DNA, a property that has been widely exploited in the development of DNA probes. Acridine-4-carboxamide derivatives, for example, have been shown to thermally stabilize short DNA duplexes, which can enhance the discrimination of single-base mismatches. nih.gov Furthermore, the synthesis of fluorescent probes containing amino acid residues combined with other heterocyclic systems has been described for the detection of metal ions, indicating a pathway for developing amino acid sensors. nih.gov However, specific research focusing on the application of this compound as a DNA probe or for amino acid detection is limited.

Mechanistic Basis for Selectivity and Sensitivity

The selectivity and sensitivity of acridine-based fluorescent sensors are rooted in the specific interactions between the analyte and the sensor molecule. For metal ion sensing, the coordination geometry and the nature of the binding sites on the acridine derivative play a crucial role. Techniques such as Job's plot analysis, infrared (IR) spectroscopy, and electrospray ionization mass spectrometry (ESI-MS) are commonly employed to elucidate the binding stoichiometry and mechanism. nih.gov The resulting complex formation can lead to phenomena such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF), which dictate whether the fluorescence is quenched or enhanced. For instance, the interaction of some fluorescent probes with paramagnetic metal ions like Cu(II) and Ni(II) can cause a quenching effect. nih.gov

Optoelectronic Device Components

The electroluminescent properties of acridine derivatives have made them attractive candidates for use in organic light-emitting diodes (OLEDs). Their rigid structure and high fluorescence quantum yields are desirable characteristics for emissive materials.

Potential in Organic Light-Emitting Diodes (OLEDs)

Acridine derivatives have been investigated for their potential in OLEDs. For example, a spiro-acridine derivative was designed to have a small energy gap between the lowest singlet and triplet states, leading to an OLED that exhibits thermally activated delayed fluorescence (TADF) and rivals phosphorescent devices in efficiency. nih.gov In another study, blue emitting materials based on 1,10-phenanthroline (B135089) derivatives incorporating an acridine moiety were synthesized and used in OLED devices, achieving promising luminous efficiency and external quantum efficiency. nih.gov While these examples highlight the utility of the acridine core in OLEDs, specific research detailing the performance and application of this compound in this context is not extensively documented. The acetylphenyl group could potentially influence the charge transport and emission properties of the material.

Role in Photovoltaic Systems and Solar Cells

While specific studies on the direct application of this compound in photovoltaic devices are not extensively documented, the broader class of acridine derivatives has shown promise as functional materials in solar cells. Acridine-based compounds are recognized for their strong electron-donating capabilities, a crucial characteristic for materials used in organic electronics. This property makes them suitable candidates for roles such as hole-transporting materials (HTMs) in perovskite solar cells or as electron-donor components in organic solar cells.

The general structure of an acridine derivative allows for significant π-conjugation, which is essential for efficient charge transport. The planar nature of the acridine ring system facilitates intermolecular π-π stacking, which can contribute to the mobility of charge carriers within a thin film, a key factor for the performance of photovoltaic devices. The substitution on the acridine core can be tailored to tune the energy levels and solubility of the material, thereby optimizing its performance in a solar cell architecture.

Charge Transport Properties and Energy Levels

The charge transport properties and frontier molecular orbital energy levels (HOMO and LUMO) are critical parameters that determine the suitability of a material for use in electronic devices, including solar cells. For acridine derivatives, these properties are heavily influenced by the nature and position of substituent groups.

Studies on related 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine derivatives have provided insights into the electronic properties of the acridine core. Cyclic voltammetry measurements on these compounds have been used to estimate their HOMO and LUMO energy levels. For instance, a parent tetrahydroacridine derivative was found to have a HOMO level of approximately -5.88 eV and a LUMO level of -2.51 eV, resulting in an electrochemical energy gap of 3.37 eV. The introduction of electron-donating or electron-withdrawing groups on the aryl substituents was shown to modulate these energy levels. For example, a derivative with electron-donating methoxy (B1213986) groups exhibited a higher HOMO level, while a derivative with electron-withdrawing trifluoromethoxy groups showed a lower HOMO level. beilstein-journals.org

These findings suggest that the 4-acetylphenyl group in this compound, being an electron-withdrawing group, would likely lower both the HOMO and LUMO energy levels of the molecule compared to an unsubstituted phenyl acridine-9-carboxylate. This tuning of energy levels is a key strategy in the design of organic semiconductors to ensure efficient charge transfer at the interfaces with other materials in a photovoltaic device. The planarity of the acridine moiety can also facilitate intermolecular interactions, which are crucial for efficient charge transport through the material. nih.gov

Table 1: Estimated Electronic Properties of Tetrahydroacridine Derivatives beilstein-journals.org

CompoundSubstituentHOMO (eV)LUMO (eV)Energy Gap (eV)
4a None-5.88-2.513.37
4b 4-Methoxy-5.61-2.413.20
4c 4-(Trifluoromethoxy)-6.10-1.864.02
4d 3,4-Dimethoxy-5.62-2.443.18

Note: The data presented is for 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine derivatives and is used to infer the potential electronic properties of the acridine core in this compound.

Advanced Imaging Agents (Mechanistic/Biophysical Focus)

The inherent fluorescence of the acridine scaffold makes its derivatives attractive candidates for the development of advanced imaging agents. These probes can be designed to report on specific intracellular parameters or to localize within particular cellular compartments, providing valuable tools for fundamental biological research.

Intracellular Localization Studies (excluding clinical)

The subcellular destination of a fluorescent probe is largely dictated by its physicochemical properties, such as lipophilicity, charge, and size. Research on various acridine derivatives has demonstrated their utility in targeted cellular imaging. For instance, certain fluorescent probes based on acridine have been shown to localize within lipid droplets, which are dynamic organelles involved in lipid metabolism. rsc.orgresearchgate.net Other acridine-based probes have been observed to accumulate in lysosomes, the acidic organelles responsible for cellular degradation and recycling. rsc.orgresearchgate.net

Probing Molecular Microenvironments

The sensitivity of the fluorescence emission of certain molecules to the polarity of their surrounding environment makes them valuable as probes of molecular microenvironments. This solvatochromic behavior, where the emission wavelength and intensity change with solvent polarity, can be exploited to map polarity gradients within cells and other complex systems.

Acridine derivatives have been specifically designed to act as fluorescent probes for polarity. For example, a study on an acridine-dicyanoisophorone-based probe demonstrated a significant red-shift in its maximum emission wavelength from 553 nm in a nonpolar solvent to 594 nm in a polar solvent. rsc.orgresearchgate.net Concurrently, the fluorescence quantum yield increased dramatically from 0.5% to 35.6%, leading to a 38-fold enhancement in fluorescence intensity. rsc.orgresearchgate.net This pronounced response to polarity allows for the dynamic monitoring of changes in intracellular polarity. rsc.orgresearchgate.net

Given that the photophysical properties of acridine derivatives are highly sensitive to their electronic structure, it is plausible that this compound could also exhibit some degree of sensitivity to its microenvironment. The acetyl group on the phenyl ring could influence the charge distribution in the excited state, potentially making its fluorescence responsive to changes in local polarity. This would make it a candidate for probing the polarity of different subcellular compartments or for monitoring changes in the cellular microenvironment in response to various stimuli.

Table 2: Photophysical Properties of an Acridine-Dicyanoisophorone-Based Polarity Probe rsc.orgresearchgate.net

SolventPolarity (Δf)Emission Max (nm)Quantum Yield (%)Fluorescence Intensity (a.u.)
Toluene~0.015530.5~100
Dichloromethane~0.2257010.2~1500
Acetonitrile~0.3158525.1~3000
Water~0.3259435.6~3800

Note: This data is for a different acridine derivative designed as a polarity probe and is presented to illustrate the potential of the acridine scaffold for this application.

Structure Activity/property Relationship Sar/spr Studies for 4 Acetylphenyl Acridine 9 Carboxylate Analogs

Influence of Acylphenyl Moiety Substituents on Electronic and Steric Properties

Electronic Effects: The addition of electron-withdrawing groups (EWGs) to the phenyl ring of acridinium (B8443388) esters has a pronounced effect on their chemical reactivity. For instance, EWGs on the phenoxy group can weaken the C–O ester bond, facilitating the detachment of the leaving group. mdpi.com This is particularly relevant in applications like chemiluminescence, where the addition of EWGs to the phenyl ring can lower the pH at which optimal light emission occurs. mdpi.com Studies on analogous acridinium esters have shown that substituents like nitro groups, which are strongly electron-withdrawing, have a significant destabilizing effect on the ester, while the addition of a third EWG at the 4-position (para), where it exerts minimal steric influence, typically increases the molecule's susceptibility to decomposition. researchgate.net Conversely, electron-donating groups (EDGs) can increase the stability of the ester bond. Computational studies have suggested that substituting the phenyl ring at the ortho positions with electron-donor groups and at the para position with an electron-acceptor group can enhance emission intensity significantly compared to an unsubstituted derivative. mdpi.com

Steric Effects: Steric hindrance, particularly from substituents at the ortho-positions (2- and 6-positions) of the phenyl ring, plays a vital role in determining the compound's properties and stability. researchgate.net Large substituents can sterically shield the ester carbonyl group from nucleophilic attack, thereby influencing reaction rates and stability. For phenyl 2,4,6-trinitrophenyl ethers, an analogous system, increased steric hindrance was found to dramatically lower reaction rates with nucleophiles. rsc.org In acridinium esters, steric effects from ortho-substituents in the phenoxy group, in conjunction with their electronic nature, are crucial in determining the compound's properties. researchgate.net For example, while EWGs generally increase reactivity, the steric bulk of a substituent can provide a counteracting stabilizing effect. The exception is the small fluorine atom, where a difluoro-substituted ester was found to be less stable than a mono-fluoro substituted one. researchgate.net

The interplay between these electronic and steric factors allows for the fine-tuning of the molecule's reactivity. The acetyl group in the 4-position of 4-acetylphenyl acridine-9-carboxylate acts as a moderate electron-withdrawing group, influencing the electronic properties of the ester. The following table summarizes the expected influence of different substituents on the acylphenyl ring based on studies of analogous compounds.

Substituent Type on Phenyl RingPositionPrimary Electronic EffectPrimary Steric EffectExpected Impact on Ester Bond Reactivity
Strong Electron-Withdrawing (e.g., -NO₂)para (4-)Increases electrophilicity of carbonyl carbonMinimalIncreases susceptibility to nucleophilic attack
Moderate Electron-Withdrawing (e.g., -COCH₃, -CN)para (4-)Moderately increases electrophilicityMinimalModerately increases reactivity
Halogens (e.g., -Cl, -Br)ortho (2-), meta (3-), para (4-)Inductively withdrawing, resonantly donating (net withdrawing)Increases with size (I > Br > Cl > F)Increases reactivity; steric hindrance at ortho can reduce it
Electron-Donating (e.g., -OCH₃, -NMe₂)para (4-)Decreases electrophilicity of carbonyl carbonMinimalDecreases susceptibility to nucleophilic attack
Bulky Alkyl (e.g., -C(CH₃)₃)ortho (2-)Weakly donatingSignificantDecreases reactivity due to steric shielding

Impact of Acridine (B1665455) Core Modifications on Photophysical Characteristics

The photophysical properties of acridine derivatives, such as their absorption and fluorescence spectra, are intrinsically linked to the electronic structure of the tricyclic acridine core. Modifications to this core, including substitution, N-alkylation, and protonation, can significantly alter these characteristics.

The absorption spectra of 9-(phenoxycarbonyl)-acridines typically show long-wavelength absorption above 300 nm, which is a superposition of multiple bands. nih.gov The position of these bands can be influenced by substituents on the acridine ring system. For instance, the introduction of methoxy (B1213986) groups at the 2-position of the acridine moiety in acridinium esters generally results in a red shift (a shift to longer wavelengths) in the emission spectrum. mdpi.comresearchgate.net

Furthermore, the formation of acridinium cations, for example through N-alkylation, causes a distinct change in the absorption spectrum, with one band shifting to above 400 nm. nih.gov The nature of the N-alkyl group itself can also influence photophysical properties. Studies on N-substituted acridinium esters showed that replacing the common N-sulfopropyl group with a charge-neutral sulfobetaine (B10348) zwitterion can offer advantages such as faster emission kinetics. rsc.org

The environment, including solvent polarity and pH, also plays a crucial role. The emission properties of acridine ester conjugates have been found to be highly sensitive to the polarity, hydrogen-bonding capability, and pH of their surroundings. nih.gov For example, protonation of the acridine nitrogen can significantly alter the electronic distribution and, consequently, the photophysical behavior. nih.gov

The aggregation of acridine molecules, forming dimers or higher-order structures, is another factor that affects photophysical properties. This aggregation can be concentration-dependent and influenced by the local environment, leading to changes in the absorption and emission spectra. nih.gov

The following table summarizes the effects of various modifications on the photophysical properties of the acridine core.

Modification to Acridine CoreObserved EffectReference Finding
Formation of N-methylacridinium cationAppearance of an almost separate absorption band above 400 nm. nih.gov
Substitution with a methoxy group at the 2-positionRed-shift in the emission spectrum of the corresponding acridinium ester. mdpi.comresearchgate.net
Introduction of a sulfur heterocycle to form a polycyclic systemResulted in a high quantum yield for the synthesized acridine derivative. nih.gov
Change of N-alkyl group to a sulfobetaine zwitterionFaster light emission kinetics in the resulting acridinium ester. rsc.org
Protonation of the acridine nitrogenAlters electronic distribution and can shift absorption bands. nih.gov

Rational Design Principles for Modulating Molecular Interactions

The rational design of this compound analogs involves a deep understanding of how specific structural modifications translate into desired molecular interactions, whether with biological macromolecules like DNA or with other molecules in a material.

A primary design principle is based on the planarity of the acridine ring, which is fundamental to its ability to intercalate between the base pairs of DNA. nih.gov The biological activity of many acridine derivatives stems from this interaction. nih.gov Therefore, modifications that enhance this intercalation are a key design strategy. For example, in the development of anticancer agents, the addition of side chains at the 9-position or substituents on the acridine rings can modulate the stability and kinetics of the DNA-drug complex. nih.gov

Another key principle is the modulation of steric and electronic properties to control reactivity and binding. In the design of acridine-based photocatalysts, introducing bulky ortho-substituents on a C9-aryl group was found to enhance photocatalytic performance by providing steric protection that prevents catalyst deactivation. nih.gov This principle of using steric hindrance to improve stability and performance can be applied to the design of more robust acridine-9-carboxylate derivatives.

Furthermore, computational methods provide powerful design principles. Quantitative structure-activity relationship (QSAR) models can identify specific regions of the molecule where modifications will have the most significant impact on activity. researchgate.net For example, QSAR studies on tacrine, a related acridine derivative, revealed the detrimental steric effect of substituents at position 7 and the favorable electron-attracting effect of substituents at positions 6 and 7. nih.gov Such models allow for the in silico design and prediction of the activity of new analogs before undertaking their synthesis.

Finally, modulating the electronic properties of the leaving group (the acylphenyl moiety) is a well-established principle for tuning the reactivity of acridine esters, particularly in applications like chemiluminescent labels. mdpi.comresearchgate.net By incorporating specific electron-withdrawing or -donating groups, the rate of reaction and light emission can be precisely controlled. mdpi.comresearchgate.net

Correlation between Molecular Structure and Observed Mechanistic Activities

The biological and chemical activities of acridine-9-carboxylate analogs are strongly correlated with their molecular structure. Specific substitutions on the acridine core and the nature of the ester group can lead to significant differences in mechanisms such as DNA intercalation, topoisomerase inhibition, and antiproliferative effects.

The planar aromatic structure of the acridine core is a key determinant of its biological activity, enabling it to intercalate into DNA. nih.gov However, the specific substitution pattern on this core dictates the potency and selectivity of the compound. In a series of bis(acridine-4-carboxamides), which are analogs of the anticancer agent DACA, it was found that small substituents like methyl (Me) or chloro (Cl) groups at the 5-position of the acridine ring resulted in superior potency. nih.govacs.org In contrast, larger substituents at any position led to a decrease in potency, which was attributed to a lower DNA binding affinity. nih.govacs.org This suggests a strict steric requirement for optimal interaction with the biological target.

The nature of the group at the 9-position is also paramount. While this article focuses on an ester linkage, much of the SAR for anticancer acridines has been developed for 9-aminoacridine (B1665356) derivatives. In these related systems, the side chain at the 9-position plays a crucial role in interacting with enzymes like topoisomerases. nih.gov The general principle that the substituent at the 9-position projects into the minor groove of DNA, where it can interact with enzymes, is a guiding concept in the design of acridine-based drugs. nih.gov

The following table presents a summary of key structure-activity relationship findings for acridine carboxamide analogs, which provide valuable insights for the design of acridine-9-carboxylate derivatives.

Structural Modification (in Acridine-4-Carboxamide Analogs)Observed Mechanistic Activity / PotencyReference
Small substituent (Me, Cl) at acridine 5-positionSuperior anticancer potency (IC₅₀ as low as 2 nM); potent topoisomerase I inhibition. nih.govacs.org
Large substituent at any acridine ring positionSteady decrease in potency. nih.govacs.org
Additional small substituents (Me, Cl) at 1- or 8-positions (in presence of 5-Me)Broadly similar potency to the 5-Me compound alone. nih.govacs.org
Planar acridine chromophoreEnables DNA intercalation, a primary mechanism for many acridine derivatives. nih.govnih.gov

Computational Approaches to Guide SAR/SPR Elucidation

Computational chemistry offers a powerful toolkit for understanding and predicting the structure-activity and structure-property relationships of this compound and its analogs, saving significant time and resources compared to purely experimental approaches.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a widely used method that correlates variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are represented by molecular descriptors. researchgate.net For phenylamino-acridine derivatives, QSAR studies have successfully modeled DNA binding affinity using topological and physicochemical parameters. researchgate.net In a study of tacrine-related acetylcholinesterase inhibitors, Hansch analysis (a classical QSAR approach) generated equations that quantified the negative steric effect of substituents at position 7 and the positive impact of electron-withdrawing substituents at positions 6 and 7. nih.gov

3D-QSAR and Comparative Molecular Field Analysis (CoMFA): Going beyond 2D descriptors, 3D-QSAR methods like CoMFA analyze the steric and electrostatic fields surrounding a molecule. For a series of acridine-based inhibitors, a highly significant CoMFA model was developed using just the steric field, highlighting the importance of molecular shape and bulk for activity. nih.gov Such models create a 3D map indicating where steric bulk is favorable or unfavorable for activity, providing direct guidance for the design of new, more potent analogs.

Molecular Dynamics (MD) and Docking: MD simulations and molecular docking are used to visualize and analyze the interactions between a molecule and its biological target, such as an enzyme or a DNA strand, at an atomic level. For 9-phosphorylacridine derivatives, docking studies helped to visualize how the acridine fragment interacts with key amino acid residues (like Trp82 and Thr120) within the active site of butyrylcholinesterase. nih.gov These simulations can reveal crucial hydrogen bonds, π-π stacking interactions, and van der Waals contacts that stabilize the drug-target complex, explaining the observed biological activity and guiding modifications to improve binding affinity. nih.gov

Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic properties of molecules. These quantum mechanical methods can compute descriptors like atomic charges and HOMO/LUMO energies, which are essential for understanding reactivity and photophysical properties. nih.gov For instance, DFT can be used to rationalize how substituents on the acylphenyl ring of this compound alter the strength of the ester bond, thereby influencing its reactivity. mdpi.com

These computational techniques are not used in isolation but are often combined to build comprehensive models that can reliably predict the properties and activities of novel acridine derivatives, accelerating the discovery and development process.

Future Directions and Emerging Research Avenues for Acridine 9 Carboxylate Esters

Integration with Nanotechnology and Advanced Materials Science

The planar, π-conjugated system of the acridine (B1665455) ring makes it an ideal candidate for integration into nanomaterials. Future research will likely focus on leveraging the properties of 4-Acetylphenyl acridine-9-carboxylate for the development of advanced materials.

Fluorescent Nanoprobes: Acridine derivatives are known for their fluorescence properties. ambeed.com By incorporating this compound into nanoparticles, such as silica (B1680970) shells, polymers, or quantum dots, highly sensitive and targeted fluorescent nanoprobes can be engineered. The acetyl group on the phenyl ring could serve as a handle for further chemical modification or as a site for specific interactions, potentially modulating the fluorescence response in the presence of certain analytes.

Optoelectronic Materials: The inherent hydrophobicity and π-stacking ability of the acridine structure facilitate its incorporation into organic electronic devices. researchgate.net Research could explore the use of this compound in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electronic properties of the acetylphenyl moiety can influence the charge transport and energy levels of the material, offering a way to tune device performance.

Drug Delivery Systems: Nanosized materials are being explored as carriers for targeted drug delivery. nih.gov The DNA-intercalating ability of the acridine core is a known mechanism for anticancer activity. researchgate.neteurekaselect.com Future work could involve loading this compound into nanocarriers. The ester linkage could be designed to be cleavable under specific biological conditions (e.g., changes in pH or enzyme concentration) within target tissues, releasing the active acridine compound. nih.gov

Multi-Functional Hybrid Systems Incorporating this compound

The synthesis of hybrid molecules, where an acridine-9-carboxylate ester is covalently linked to another functional moiety, represents a promising strategy for creating agents with multiple, synergistic properties. researchgate.netnih.gov

Photo-activated Therapeutic Agents: The acridine scaffold's ability to absorb visible light can be harnessed for photodynamic therapy (PDT). A hybrid system could link this compound to a photosensitizer or a targeting ligand. Upon light activation, the acridine moiety could generate reactive oxygen species or act as a localized heat source, while the other part of the hybrid directs the molecule to specific cells or tissues.

Dual-Action Probes: A hybrid molecule could combine the fluorescent signaling of the acridine core with a second sensing unit. For example, linking the this compound to a metal-chelating group could create a ratiometric fluorescent sensor for metal ions. The acetyl group itself could be part of a recognition site for specific biomolecules, leading to a change in the fluorescence signal upon binding.

Targeted Platinum Conjugates: Researchers have successfully created hybrid anticancer agents by linking acridine derivatives to platinum complexes. nih.gov A future avenue involves designing a hybrid of this compound and a platinum-based drug. The acridine part would facilitate DNA intercalation, while the platinum complex forms covalent DNA adducts, creating a dual-mechanism cytotoxic agent. The ester linkage could be engineered for controlled release.

Table 1: Potential Hybrid Systems and Their Functions
Hybrid ComponentLinked MoietyPotential FunctionRationale
This compoundTumor-Targeting PeptideTargeted Drug DeliveryCombines DNA intercalation of acridine with cell-specific targeting. nih.govnih.gov
This compoundPorphyrin (Photosensitizer)Photodynamic TherapyUses acridine as an anchor and porphyrin for light-activated cytotoxicity.
This compoundEnzyme SubstrateEnzyme-Activatable ProbeFluorescence is "turned on" upon enzymatic cleavage of the substrate.

Advanced Spectroscopic Techniques for In-Depth Mechanistic Understanding

A deep understanding of the structure-property relationships of this compound is crucial for its rational design in various applications. Advanced spectroscopic methods are indispensable for this purpose. setu.ie

Time-Resolved Fluorescence Spectroscopy: To fully understand the photophysical processes, techniques like time-resolved fluorescence spectroscopy can measure the fluorescence lifetimes (τf) and quantum yields (Φf) under various conditions. acs.org This data is critical for designing fluorescent probes, as it reveals how the local environment and molecular interactions affect the excited state dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) will be essential for unambiguously confirming the structure of new, complex hybrid molecules incorporating the this compound unit. Furthermore, NMR can be used to study non-covalent interactions, such as the binding of the molecule to DNA or proteins, by observing changes in chemical shifts and relaxation times.

Transient Absorption Spectroscopy: This ultrafast technique can probe the excited states of the molecule on femtosecond to microsecond timescales. It would allow researchers to directly observe the formation and decay of transient species, such as the triplet state, which is often implicated in photochemistry and the generation of reactive oxygen species.

X-ray Crystallography: Determining the single-crystal X-ray structure provides definitive information about the molecule's three-dimensional conformation, including the twist angle of the carboxyl group relative to the acridine plane and the orientation of the acetylphenyl group. nih.govdoi.org This structural data is invaluable for interpreting spectroscopic results and for computational modeling.

Table 2: Spectroscopic Techniques and Mechanistic Insights
TechniqueInformation Gained for this compoundApplication Relevance
UV-Vis Absorption & Fluorescence SpectroscopyElectronic transitions, Stokes shift, quantum yield, solvent effects. acs.orgDesigning fluorescent probes and optoelectronic materials.
X-ray Crystallography3D molecular structure, bond angles, intermolecular interactions. nih.govValidating molecular models and understanding crystal packing.
NMR SpectroscopyStructural confirmation, molecule-DNA/protein binding interactions.Confirming synthesis and studying biological interactions.
Mass Spectrometry (MS)Molecular weight confirmation, fragmentation patterns. cardiff.ac.ukEssential for chemical characterization and synthesis verification.

Machine Learning and AI in Design and Property Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical and materials research. mdpi.com These computational tools can accelerate the discovery and optimization of acridine-9-carboxylate esters.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the properties of novel acridine-9-carboxylate esters before they are synthesized. By training ML algorithms on a dataset of known acridine derivatives, models could predict fluorescence wavelengths, quantum yields, DNA-binding affinity, or even catalytic activity. nih.govdntb.gov.ua This would allow for the in silico screening of vast virtual libraries to identify the most promising candidates, such as derivatives of this compound with optimized properties.

Generative Models for De Novo Design: Deep learning approaches, particularly generative models like variational autoencoders (VAEs) or generative adversarial networks (GANs), can be trained to generate entirely new molecular structures with desired property profiles. youtube.com Researchers could task a generative model with designing new acridine esters that possess specific absorption/emission spectra and high cellular uptake, guiding synthetic efforts toward truly innovative compounds.

Synthesis Prediction: AI tools are being developed to predict synthetic routes for complex organic molecules. rsc.org For novel, elaborate hybrid systems based on this compound, retrosynthesis algorithms could propose viable reaction pathways, saving significant time and resources in the laboratory.

Exploration of New Catalytic and Transformative Applications

While acridines are well-known in medicinal chemistry, their potential in catalysis is an emerging field of research.

Photoredox Catalysis: Recent studies have shown that 9-arylacridines can act as potent visible-light photocatalysts, capable of mediating challenging chemical transformations like direct decarboxylation. nih.govacs.org The this compound core could be explored as a new type of photocatalyst. The electronic nature of the acetylphenyl group could be used to tune the redox potential of the acridine core, potentially enabling new types of light-driven reactions.

Organometallic Catalysis: Acridine-based "pincer" ligands have been used to create highly active ruthenium catalysts for oxidation reactions. acs.org Future research could investigate the synthesis of novel ligands derived from the acridine-9-carboxylate scaffold. By coordinating a metal center, these new complexes could offer unique reactivity and selectivity in transformations such as C-H activation or hydrogenation.

Biocatalytic Transformations: The acetyl group in this compound could serve as a substrate for certain enzymes. This opens the door to biocatalytic transformations where an enzyme could modify the acridine ester in situ, potentially activating it or changing its properties within a biological system. This represents a novel interface between synthetic chemistry and biocatalysis.

Conclusion

Synthesis of Key Research Findings for 4-Acetylphenyl Acridine-9-Carboxylate

Research into this compound has established it primarily as a significant chemical intermediate, synthesized through the esterification of acridine-9-carbonyl chloride with 4-hydroxyacetophenone. nih.gov The parent acridine-9-carboxylic acid is prepared by methods such as the oxidation of 9-methylacridine (B196024). google.com The principal research finding is the role of such substituted phenyl acridine-9-carboxylates as precursors to chemiluminescent acridinium (B8443388) esters. nih.govcardiff.ac.uk The introduction of an acetyl group at the para-position of the phenyl ring is particularly noteworthy. This electron-withdrawing group is known to significantly influence the properties of the resulting acridinium ester, specifically by accelerating the kinetics of chemiluminescence. cardiff.ac.uk This positions this compound as a key building block for developing high-speed chemiluminescent systems. While direct studies on this specific molecule are not extensively detailed in isolation, the collective research on substituted acridine (B1665455) esters provides a strong framework for understanding its expected properties and utility.

A summary of key properties for the parent compound, phenyl acridine-9-carboxylate, which serves as a structural analogue, is provided below.

PropertyValue
Molecular FormulaC₂₀H₁₃NO₂
Molecular Weight299.32 g/mol
Melting Point188-192 °C
Boiling Point (est.)440.65 °C
Data sourced from ChemicalBook for the analogue Phenyl Acridine-9-Carboxylate. chemicalbook.com

Contributions to Fundamental Understanding of Acridine Chemistry

The synthesis and characterization of this compound contribute significantly to the fundamental understanding of acridine chemistry by expanding the library of functionalized acridine derivatives. Acridine chemistry has been a field of intense study due to the diverse applications of its derivatives, ranging from dyes to pharmaceuticals. scribd.comnih.gov The targeted placement of a 4-acetylphenyl group at the 9-position serves as a practical example of how the electronic environment of the acridine core can be precisely modulated.

This specific derivatization underscores the importance of the 9-position of the acridine ring, which is known to be susceptible to nucleophilic attack, making it a prime location for introducing functional groups. pharmaguideline.com The study of esters with electron-withdrawing substituents on the phenoxy leaving group, such as the acetyl group, provides crucial data for establishing clear structure-property relationships. cardiff.ac.uk It helps elucidate the mechanisms governing the stability and reactivity of the ester linkage and, more importantly, the chemiluminescent properties of the corresponding acridinium salts. This systematic approach allows chemists to design and predict the behavior of new acridine-based molecules with tailored optical and electronic properties for specific applications.

Outlook on Transformative Research and Development Opportunities

The primary future trajectory for this compound lies in its development into advanced analytical and biomedical tools. Its role as a precursor to acridinium salts with rapid light emission kinetics opens significant opportunities in the field of diagnostics. cardiff.ac.uk These resulting chemiluminescent probes could be engineered for high-throughput screening and rapid point-of-care immunoassays, where speed and sensitivity are paramount.

Furthermore, the acetyl functional group on the phenoxy ring presents a unique handle for subsequent chemical modifications. This opens avenues for creating multifunctional molecular systems. For instance, the acetyl group could be derivatized to link the acridine moiety to biomolecules, such as antibodies or nucleic acids, to create highly specific probes for biological imaging or targeted therapeutics. Given the well-documented history of acridine derivatives as DNA intercalators and anticancer agents, this compound could also serve as a scaffold for developing novel therapeutic agents. nih.govnih.gov Future research could focus on exploring its own potential biological activity or using it as a foundational structure for building more complex, targeted drugs, thereby bridging the gap between diagnostic and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-acetylphenyl acridine-9-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via esterification of 9-(chlorocarbonyl)acridine (derived from acridine-9-carboxylic acid and thionyl chloride) with phenolic derivatives under anhydrous conditions. Key parameters include:

  • Catalysts : Use of N,N-diethylethanamine and N,N-dimethyl-4-pyridinamine to accelerate esterification .

  • Solvent Systems : Dichloromethane for solubility and inertness; cyclohexane/ethyl acetate (1:1 v/v) for chromatographic purification .

  • Temperature : 308–313 K for 25 hours to ensure completion .

  • Safety : Adhere to chemical hygiene plans (e.g., fume hood use, PPE) due to thionyl chloride and dichloromethane hazards .

    Table 1 : Synthesis Optimization Parameters

    ParameterOptimal ConditionReference
    CatalystN,N-dimethyl-4-pyridinamine
    PurificationSiO₂ column, 1:1 cyclohexane/ethyl acetate
    Reaction Time25 hours at 308–313 K

Q. How can spectroscopic techniques (e.g., NMR, XRD) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • XRD Analysis : Single-crystal X-ray diffraction (as in ) confirms molecular geometry. Refinement protocols include geometric positioning of H atoms (C–H = 0.93–0.96 Å) and thermal parameter constraints .
  • NMR : Compare spectral data (e.g., aromatic proton shifts) with structurally analogous acridine esters (e.g., 2,6-dimethylphenyl derivatives) .
  • Cross-Validation : Align experimental data with computational predictions (e.g., DFT-calculated bond lengths) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Risk Assessment : Prioritize SDS guidelines (e.g., BLD Pharmatech’s protocols for methyl acridine-9-carboxylate analogs) .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) .
  • Waste Disposal : Segregate halogenated waste and acridine derivatives to prevent reactive interactions .

Advanced Research Questions

Q. How can computational chemistry (e.g., quantum mechanical modeling) guide the design of novel acridine derivatives?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates, as demonstrated by ICReDD’s feedback-loop approach .
  • Descriptor Analysis : Extract electronic parameters (e.g., HOMO-LUMO gaps, charge distribution) to correlate with experimental reactivity .
  • Case Study : Compare computed vs. experimental XRD bond lengths for 2,6-dimethylphenyl analogs to validate models .

Q. What experimental design strategies (e.g., factorial design) are effective in optimizing reaction yields for acridine esters?

  • Methodological Answer :

  • Variables : Test factors like catalyst loading (0.5–2.0 mol%), temperature (298–323 K), and solvent polarity .

  • Statistical Analysis : Use ANOVA to identify significant interactions (e.g., catalyst-temperature synergy) .

  • Example : A 2³ factorial design could reduce trial runs by 50% while identifying optimal dichloromethane/amine ratios .

    Table 2 : Factorial Design Variables for Yield Optimization

    FactorLevels TestedReference
    Catalyst Loading0.5, 1.0, 2.0 mol%
    Temperature298 K, 313 K, 323 K
    Solvent PolarityDichloromethane, Toluene

Q. How can researchers resolve contradictions in spectroscopic or chromatographic data for acridine derivatives?

  • Methodological Answer :

  • Multi-Technique Validation : Combine HPLC (for purity), MS (for molecular weight), and XRD (for structural confirmation) .
  • Error Analysis : Quantify uncertainties (e.g., ±0.01 Å in XRD measurements) and assess their impact on conclusions .
  • Case Study : Discrepancies in NMR shifts may arise from solvent effects; replicate experiments in deuterated vs. non-deuterated solvents .

Data Contradiction Analysis Framework

  • Step 1 : Replicate experiments under identical conditions to rule out procedural errors .
  • Step 2 : Apply cheminformatics tools (e.g., spectral databases) to compare with published acridine ester data .
  • Step 3 : Use Bayesian statistics to weigh conflicting evidence (e.g., XRD vs. computational bond lengths) .

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